all-trans 5,6-Epoxy Retinoic Acid-d5
Description
Contextualization within the Broader Retinoid Research Landscape
Retinoids, a class of compounds derived from vitamin A, are fundamental to numerous physiological processes, including vision, immune function, and cellular differentiation and proliferation. wikipedia.org The study of retinoids is a vast field, and within this landscape, metabolites of the primary active form, all-trans retinoic acid (atRA), are of particular interest for understanding the full scope of vitamin A's biological actions and regulation. nih.govnih.gov All-trans 5,6-Epoxy Retinoic Acid is one such metabolite, formed through the epoxidation of the 5,6-double bond of retinoic acid. nih.gov Its deuterated form, all-trans 5,6-Epoxy Retinoic Acid-d5, is a specialized tool synthesized for analytical purposes in research settings. iastate.edumedchemexpress.com
Significance of all-trans 5,6-Epoxy Retinoic Acid as a Retinoid Metabolite
All-trans 5,6-Epoxy Retinoic Acid is a naturally occurring, endogenous metabolite of both retinol (B82714) and all-trans retinoic acid in mammals. caymanchem.comnih.gov It has been identified in various tissues, including the kidney, liver, and small intestine. nih.govnih.gov The formation of this epoxide is a significant pathway in the metabolism of retinoic acid, catalyzed by cytochrome P450 enzymes. nih.govnih.gov While it is a metabolite, it is not merely an inactive breakdown product. Research has shown that all-trans 5,6-Epoxy Retinoic Acid possesses biological activity, although it is less potent than its parent compound, atRA. nih.gov For instance, it can act as an agonist for all isoforms of the retinoic acid receptor (RAR). caymanchem.com It has also been shown to inhibit the proliferation of certain cancer cell lines in vitro. caymanchem.com However, its ability to support growth in vitamin A-deficient rats is minimal, estimated to be about 0.5% that of atRA. nih.gov
Rationale for Deuterium (B1214612) Labeling (-d5) in Academic Investigation
The use of stable isotopes, such as deuterium (²H), in labeling compounds is a powerful technique in analytical chemistry and metabolic research. medchemexpress.com The "-d5" designation in this compound indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms. This labeling does not significantly alter the chemical properties of the molecule but increases its mass. medchemexpress.commedchemexpress.com
This mass difference is the key to its utility. In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the deuterated compound can be used as an internal standard. researchgate.netnih.govcaymanchem.com When analyzing biological samples, which are complex mixtures, the internal standard is added in a known quantity. nih.gov It co-elutes with the non-labeled (endogenous) compound, but because of its different mass, it is detected as a separate entity by the mass spectrometer. researchgate.netnih.gov This allows for precise and accurate quantification of the endogenous compound, correcting for any loss that may occur during sample preparation and analysis. iastate.edu
Historical Perspectives on Epoxidized Retinoids in Biological Systems
The investigation into the metabolism of vitamin A and its derivatives has a long history. nih.govcapes.gov.br Early work focused on identifying the major active forms and their functions. The discovery that retinoic acid is a biologically active metabolite of retinol was a significant step. nih.gov Subsequently, researchers began to uncover a more complex metabolic pathway, including the formation of various oxidized and conjugated derivatives.
The identification of 5,6-epoxyretinoic acid as a biologically active metabolite of retinoic acid was first reported in the late 1970s. nih.govacs.org These initial studies isolated and identified the compound from rat tissues and demonstrated its formation in vivo. nih.govnih.gov Further research in the early 1980s confirmed that 5,6-epoxyretinoic acid is an endogenous retinoid in rats under normal physiological conditions. nih.gov The oxidation of methyl retinoate to its 5,6-epoxy derivative was also described, and its biological properties were investigated, revealing activities qualitatively similar to retinoic acid, though with lower potency. nih.gov These foundational studies established the existence and biological relevance of epoxidized retinoids, paving the way for more detailed investigations into their roles in retinoid metabolism and signaling.
Research Findings on all-trans 5,6-Epoxy Retinoic Acid
Biological Activity
| Activity | Finding | Reference |
|---|---|---|
| Retinoic Acid Receptor (RAR) Agonism | Agonist of all RAR isoforms (EC50s = 77, 35, and 4 nM for RARα, RARβ, and RARγ, respectively). | caymanchem.com |
| Cell Proliferation | Induces growth arrest of MCF-7 and NB4 cancer cells in vitro at 1 µM. | caymanchem.com |
| In Vivo Growth Support | 0.5% as active as all-trans-retinoic acid in promoting growth in vitamin A-deficient rats. | nih.gov |
Metabolism and Identification
| Aspect | Details | Reference |
|---|---|---|
| Endogenous Metabolite | Identified as a natural metabolite of all-trans retinoic acid and retinol. | caymanchem.comnih.gov |
| Tissue Distribution | Found in kidney, intestine, liver, and spleen. | nih.gov |
| Enzyme System | Produced from all-trans-retinoic acid by a cytochrome P450 enzyme system requiring molecular oxygen, magnesium ions, ATP, and NADPH. | nih.gov |
| In Vivo Formation | Confirmed to occur in vivo in rats under physiological conditions. | nih.gov |
Properties
Molecular Formula |
C₂₀H₂₃D₅O₃ |
|---|---|
Molecular Weight |
321.47 |
Synonyms |
5,6-Epoxy-5,6-dihydroretinoic Acid; 5,6-Epoxyretinoic Acid-d5 |
Origin of Product |
United States |
Chemical and Stereochemical Aspects of All Trans 5,6 Epoxy Retinoic Acid D5 for Research
Elucidation of "all-trans" Isomerism and its Biological Relevance
The prefix "all-trans" refers to the geometric arrangement of the four carbon-carbon double bonds in the polyene side chain of the retinoic acid molecule. In this configuration, the substituent groups are located on opposite sides of each double bond, resulting in a linear, extended chain. This spatial arrangement is not merely a structural detail but is fundamental to the molecule's biological function.
The all-trans isomer of retinoic acid (atRA) is the most biologically active form, primarily because its shape allows for high-affinity binding to nuclear retinoic acid receptors (RARs). medchemexpress.combiomol.com Upon binding, these receptors form heterodimers with retinoid X receptors (RXRs) and interact with specific DNA sequences to regulate the transcription of over 500 target genes. medchemexpress.com This gene regulation is crucial for a wide array of physiological processes, including cellular differentiation, proliferation, and embryonic development. nih.gov While other isomers like 9-cis and 13-cis-retinoic acid exist and have biological roles, atRA is often the principal endogenous ligand for RARs. caymanchem.com The conversion of all-trans-retinal (B13868) to all-trans-retinoic acid is an irreversible step, committing the molecule to its role in gene regulation rather than the visual cycle. nih.gov The stability and specific geometry of the all-trans isomer are therefore key to its potent and diverse biological effects.
Characterization of the 5,6-Epoxide Moiety and its Stereochemistry
All-trans 5,6-epoxyretinoic acid is a metabolite of all-trans-retinoic acid, formed by the action of cytochrome P450 enzymes. nih.govresearchgate.net This metabolic conversion involves the epoxidation of the double bond between carbons 5 and 6 of the cyclohexenyl ring. nih.gov The introduction of the epoxide, a three-membered ring containing an oxygen atom, creates a bicyclic system formally named a 7-oxabicyclo[4.1.0]heptane structure. nih.gov
The Role of Deuterium (B1214612) Labeling (d5) in Structural and Mechanistic Studies
Isotopic labeling is a powerful technique in chemical and biomedical research. In all-trans 5,6-Epoxy Retinoic Acid-d5, five hydrogen atoms are replaced with deuterium (D), a stable, non-radioactive isotope of hydrogen. clearsynth.com This substitution is foundational for several research applications. The primary use of such labeled compounds is as internal standards for quantitative analysis by mass spectrometry (MS). biomol.comcaymanchem.com Because the deuterated molecule is chemically almost identical to its natural counterpart but has a higher mass, it can be added to a biological sample in a known quantity. During MS analysis, the labeled and unlabeled compounds are separated by their mass-to-charge ratio, allowing for precise quantification of the endogenous compound while correcting for sample loss during extraction and analysis. nih.govnih.gov
Furthermore, deuterium labeling can be used to investigate reaction mechanisms and metabolic pathways. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reaction if this bond is broken in the rate-determining step, a phenomenon known as the kinetic isotope effect. This effect can help researchers elucidate enzymatic mechanisms and metabolic fates of the compound.
The "d5" designation in this compound refers to five specific deuterium atoms incorporated into the molecule's backbone. Based on the formal IUPAC name of the precursor, all-trans-Retinoic Acid-d5, the positions of these labels are on the cyclohexenyl ring. biomol.comcaymanchem.com
The specific locations are:
Three deuterium atoms (d3) replacing the three hydrogen atoms of the methyl group at position C-2 of the ring.
Two deuterium atoms (d2) replacing the two hydrogen atoms at position C-3 of the ring.
The formal name for the precursor is (2E,4E,6E,8E)-9-(6,6-dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-d2)-3,7-dimethylnona-2,4,6,8-tetraenoic acid. caymanchem.com This labeling pattern is strategically chosen because the C-D bonds at these positions are not readily exchangeable with protons in typical biological or solvent environments, ensuring the stability of the label throughout experimental procedures. When this d5-labeled precursor is metabolized to the 5,6-epoxide, the deuterium atoms remain in their respective positions on the newly formed epoxy-cyclohexane ring structure. clearsynth.com
The incorporation of five deuterium atoms has significant and useful consequences for the spectroscopic analysis of the molecule, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Table of Mentioned Compounds
Biosynthesis, Metabolism, and Degradation Pathways of All Trans 5,6 Epoxy Retinoic Acid D5
Enzymatic Formation of 5,6-Epoxy Retinoic Acid from Retinoic Acid
The conversion of all-trans retinoic acid to all-trans 5,6-epoxy retinoic acid is a recognized metabolic pathway. caymanchem.comnih.gov This epoxidation is catalyzed by specific enzymes within the body.
The primary enzymes responsible for the epoxidation of all-trans retinoic acid belong to the cytochrome P450 (CYP) superfamily of monooxygenases. nih.govnih.gov Several CYP isozymes have been implicated in this process.
Members of the CYP26 family, including CYP26A1, CYP26B1, and CYP26C1, are well-established as key enzymes in the oxidative metabolism of all-trans-retinoic acid (at-RA). nih.govnih.gov While their primary role is often associated with the production of hydroxylated metabolites like 4-hydroxy-RA, they have also been suggested to form 5,6-epoxy-metabolites. nih.gov
Beyond the CYP26 family, other cytochrome P450 members have been shown to possess retinoic acid metabolizing activity. nih.gov For instance, human CYP2S1, when expressed in E. coli along with NADPH cytochrome P450 reductase, can produce 5,6-epoxy-RA. nih.gov Additionally, CYP2C8 and CYP2C9 are induced by retinoic acid and exhibit retinoic acid hydroxylase activity, with CYP2C9 potentially having a significant impact on RA catabolism due to its higher expression levels. nih.govnih.gov
The enzyme system that generates 5,6-epoxyretinoic acid from all-trans-retinoic acid is dependent on molecular oxygen, magnesium ions, ATP, and NADPH. nih.gov
The enzymatic activity responsible for producing 5,6-epoxyretinoic acid is distributed across various tissues and cellular compartments. The highest concentrations of this enzyme system are found in the kidney, followed by the intestine, liver, and spleen. nih.gov Within the kidney, the activity is located in both the mitochondrial and microsomal fractions. nih.gov
The expression of CYP enzymes involved in retinoic acid metabolism, such as the CYP26 family, shows tissue-specific patterns in both adult and embryonic stages. nih.gov These enzymes are membrane-bound and are expressed in numerous tissues, though often at the highest levels in the liver. nih.gov For example, both cellular retinol-binding protein (CRBP) and cellular retinoic acid-binding protein (CRABP), which are involved in retinoid transport and metabolism, are found in the epidermis. nih.gov
Following administration of retinoic acid, 5,6-epoxyretinoic acid has been detected in the small intestine, kidney, liver, testes, and serum of rats. nih.gov The intestinal mucosa shows rapid metabolism or excretion of this metabolite. nih.gov
The enzymes involved in the 5,6-epoxidation of retinoic acid exhibit specific substrate preferences and kinetic properties. The enzyme system in rat kidney microsomes has a Michaelis constant (Km) of 3.7 x 10⁻⁶ M for all-trans-retinoic acid and 3.2 x 10⁻⁶ M for 13-cis-retinoic acid. nih.gov This indicates a similar affinity for both isomers.
The properties of the retinoic acid epoxidase from rat kidney homogenates are similar to those of microsomal lipid peroxidases. nih.gov This epoxidase activity is stimulated by Fe²⁺ and inhibited by several divalent cations (Mn²⁺, Zn²⁺, Cu²⁺), EDTA, and the antioxidant N,N'-diphenyl-p-phenylenediamine. nih.gov
Table 1: Kinetic Parameters and Cofactors for Retinoic Acid Epoxidase
| Parameter | Value/Cofactor | Tissue/Fraction | Reference |
|---|---|---|---|
| Km (all-trans-retinoic acid) | 3.7 x 10⁻⁶ M | Rat Kidney Microsomes | nih.gov |
| Km (13-cis-retinoic acid) | 3.2 x 10⁻⁶ M | Rat Kidney Microsomes | nih.gov |
| Required Cofactors | Molecular oxygen, Mg²⁺, ATP, NADPH | Rat Kidney | nih.gov |
| Stimulators | Fe²⁺ | Rat Kidney Homogenates | nih.gov |
| Inhibitors | Mn²⁺, Zn²⁺, Cu²⁺, EDTA, N,N'-diphenyl-p-phenylenediamine | Rat Kidney Homogenates | nih.gov |
Non-Enzymatic Pathways of all-trans 5,6-Epoxy Retinoic Acid Formation (e.g., Free Radical Oxidation)
In addition to enzymatic processes, all-trans 5,6-epoxy retinoic acid can be formed through non-enzymatic pathways, notably via free radical oxidation. The reaction of all-trans retinoic acid with the Fenton reagent, which generates hydroxyl radicals, can lead to the formation of the 5,6-epoxide. nih.govacs.org This provides a non-enzymatic route to the epoxide. acs.org
Peroxyl radicals can also contribute to the formation of the 5,6-epoxide by adding to the C-5 position of the conjugated polyene system of all-trans retinoic acid. acs.org This reaction forms a delocalized carbon-centered radical that can then evolve to form the epoxide. acs.org Another mechanism involves the prostaglandin (B15479496) H synthase-induced reaction where all-trans retinoic acid is oxidized at the C-4 position, leading to a peroxyl radical that can then react with another molecule of all-trans retinoic acid to yield the 5,6-epoxide. acs.org
Metabolic Fates and Further Biotransformation of all-trans 5,6-Epoxy Retinoic Acid-d5
Once formed, all-trans 5,6-epoxy retinoic acid undergoes further metabolism. The deuterated form, this compound, is expected to follow the same metabolic routes.
The biotransformation of all-trans 5,6-epoxy retinoic acid can lead to the formation of various oxidative metabolites. When all-trans 5,6-epoxy retinoic acid is subjected to oxidation by the Fenton reagent, a complex mixture of products is formed. nih.gov Some of the identified products include further oxidized and breakdown products of the epoxyretinoic acid structure. nih.gov
It is also important to note that under acidic conditions, such as those that might be used during extraction procedures, 5,6-epoxy retinoic acid can be converted to 5,8-oxy-retinoic acid. nih.gov
Conjugation Pathways (e.g., Glucuronidation)
Following its formation, all-trans 5,6-epoxy retinoic acid, like its parent compound all-trans retinoic acid (atRA), undergoes Phase II metabolic reactions to increase its water solubility and facilitate excretion. The primary conjugation pathway for retinoids is glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.netbioscientifica.com This reaction involves the attachment of a glucuronic acid moiety to the retinoic acid molecule, forming a retinoyl β-D-glucuronide. nih.gov
While direct studies on the glucuronidation kinetics of the 5,6-epoxy metabolite are limited, extensive research on atRA provides a strong model for its behavior. Studies using rat liver and intestinal microsomes have characterized the kinetics of atRA glucuronidation. nih.gov For instance, in vitamin A-sufficient rats, the apparent Michaelis constant (Km) for atRA was found to be 173 µM in small intestinal microsomes and 125 µM in liver microsomes, with maximal velocities (Vmax) of 62 and 41 pmol/min per mg of protein, respectively. nih.gov These findings suggest that both the liver and the small intestine are significant sites for retinoid glucuronidation. nih.gov
Retinoyl β-glucuronide is not merely an inactive detoxification product; it is a biologically active metabolite that can act as a source of retinoic acid and a transport form to target tissues. nih.gov Although it constitutes about 12% of the total biliary excretion products of retinoic acid, its role in retinoid function is significant. nih.govnih.gov It is presumed that this compound follows this same essential pathway, being converted to a more polar glucuronide conjugate prior to its elimination.
| Tissue Source | Vitamin A Status | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
|---|---|---|---|
| Small Intestinal Microsomes | Sufficient | 173 | 62 |
| Liver Microsomes | Sufficient | 125 | 41 |
| Intestinal Microsomes | Deficient (Retinyl Acetate (B1210297) Repleted) | 91 | 53 |
| Intestinal Microsomes | Deficient (High atRA diet) | 105 | 127 |
Excretion and Clearance Mechanisms in Research Models
The clearance of retinoids is a critical process for maintaining homeostasis and preventing toxicity. The primary route for the elimination of retinoic acid and its metabolites is through metabolism, followed by excretion. nih.gov Research in animal models has shown that after administration of retinoic acid, its metabolites are primarily found in the bile. nih.gov This indicates that biliary excretion is a major pathway for clearance.
The cytochrome P450 (CYP) family of enzymes, particularly the CYP26 subfamily (CYP26A1, CYP26B1, and CYP26C1), plays a crucial role in regulating retinoic acid levels by hydroxylating it into more polar compounds, which are then readily conjugated and excreted. bioscientifica.comnih.gov While the formation of all-trans 5,6-epoxy retinoic acid is one metabolic route, its subsequent clearance is also managed by this system. The enzyme responsible for producing 5,6-epoxyretinoic acid is found in the highest concentrations in the kidney, followed by the intestine, liver, and spleen. nih.gov
In human clinical studies, unchanged atRA is not typically found in urine, even after treatment with β-glucuronidase, suggesting that renal clearance of the parent compound is negligible. nih.gov Therefore, hepatic metabolism and subsequent biliary excretion of its conjugated metabolites, such as glucuronides, is the principal clearance mechanism. It is expected that this compound, once conjugated, would be eliminated from the body via these same hepatobiliary pathways.
Impact of Deuterium (B1214612) Labeling on Metabolic Tracing and Pathway Elucidation
The incorporation of stable isotopes, such as deuterium (²H or D), into a molecule creates a powerful tool for metabolic research. clearsynth.commedchemexpress.com Deuterium labeling does not significantly alter the chemical properties of the compound but increases its mass. This mass difference allows the labeled molecule and its subsequent metabolites to be distinguished from their naturally occurring (unlabeled) counterparts using mass spectrometry (MS). aptochem.com This technique is fundamental to metabolic flux analysis and the precise quantification of metabolites. creative-proteomics.comcreative-proteomics.com
Use as an Internal Standard in Metabolic Profiling
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential for accuracy and precision. aptochem.com An ideal internal standard behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, thus correcting for any variability in these steps. aptochem.com
A deuterated version of the analyte, such as this compound, serves as an excellent internal standard. clearsynth.comaptochem.com It has nearly identical chemical and physical properties to the unlabeled endogenous compound, meaning it will co-elute during chromatography and have the same ionization response. aptochem.com However, its higher mass allows it to be separately detected by the mass spectrometer. aptochem.com By adding a known quantity of the deuterated standard to a biological sample, the concentration of the unlabeled endogenous compound can be determined with high accuracy by comparing the two signals. clearsynth.com This method is widely applied in pharmaceutical research, clinical diagnostics, and metabolic studies to ensure robust and reliable measurements. clearsynth.comnih.gov
Tracing of Metabolic Fluxes and Intermediate Formation
Stable isotope labeling is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of reactions within metabolic networks. nih.govnih.gov By introducing a stable isotope-labeled substrate into a biological system, researchers can trace the path of the isotope as it is incorporated into downstream metabolites. creative-proteomics.comcreative-proteomics.com
Administering this compound to a research model allows scientists to track the fate of this specific molecule. As it is further metabolized, the deuterium atoms remain, creating a "mass tag" on all subsequent products. Using mass spectrometry, researchers can identify these deuterated metabolites and quantify their abundance over time. nih.gov This provides direct evidence of metabolic pathways and allows for the calculation of the rate of formation of each intermediate. mdpi.com This approach, known as stable isotope tracing, is invaluable for elucidating complex metabolic networks, identifying novel metabolites, and understanding how metabolic pathways are altered in disease states. creative-proteomics.comnih.gov
| Application | Principle | Advantage |
|---|---|---|
| Internal Standard | The deuterated compound is chemically identical to the analyte but distinguishable by mass. A known amount is added to samples for quantification. | Corrects for variability in sample preparation, injection, and instrument response, leading to highly accurate and precise measurements. aptochem.comkcasbio.com |
| Metabolic Flux Analysis | A deuterated substrate is introduced, and the incorporation of deuterium into downstream metabolites is tracked over time. | Allows for the mapping of metabolic pathways and the quantification of reaction rates (fluxes) in vivo or in vitro. nih.govnih.gov |
| Pathway Elucidation | The appearance of deuterated forms of suspected metabolites confirms their origin from the administered labeled precursor. | Provides definitive evidence for metabolic transformations and helps identify novel or previously uncharacterized metabolic pathways. creative-proteomics.comcreative-proteomics.com |
Molecular Mechanisms of Action of All Trans 5,6 Epoxy Retinoic Acid D5 in Cellular Systems
Interaction with Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)
The canonical pathway for retinoid action involves direct binding to and activation of nuclear retinoic acid receptors (RARs). nih.govnih.gov These receptors function as ligand-inducible transcription factors. nih.gov Upon activation, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. nih.govresearchgate.net While RARs can bind both all-trans and 9-cis isomers of retinoic acid, RXRs are generally responsive only to 9-cis isomers. nih.gov As an all-trans isomer, 5,6-Epoxy Retinoic Acid primarily exerts its effects through the RARs. nih.govnih.gov
All-trans 5,6-Epoxy Retinoic Acid is a known agonist for all three isoforms of the retinoic acid receptor (RARα, RARβ, and RARγ). bertin-bioreagent.comcaymanchem.comglpbio.com Competition binding experiments have demonstrated that it can effectively bind to RARs with variable affinity. nih.gov Its agonistic activity is confirmed by its ability to activate RAR-dependent transcription in reporter gene assays. caymanchem.comnih.gov
Research has shown that all-trans 5,6-Epoxy Retinoic Acid activates the three RAR isoforms with different potencies. bertin-bioreagent.comcaymanchem.comnih.gov The concentration required for half-maximal activation (EC50) varies significantly among the isoforms, indicating a differential binding affinity. Specifically, it is most potent at activating RARγ, followed by RARβ, and then RARα. bertin-bioreagent.comcaymanchem.comnih.gov
One study using COS-7 cells cotransfected with RAR expression vectors and a reporter plasmid determined the following EC50 values:
RARα: 77 nM bertin-bioreagent.comcaymanchem.comnih.gov
RARβ: 35 nM bertin-bioreagent.comcaymanchem.comnih.gov
RARγ: 4 nM bertin-bioreagent.comcaymanchem.comnih.gov
EC50 Values for RAR Isoform Activation
| RAR Isoform | EC50 (nM) | Reference |
|---|---|---|
| RARα | 77 | bertin-bioreagent.comcaymanchem.comnih.gov |
| RARβ | 35 | bertin-bioreagent.comcaymanchem.comnih.gov |
| RARγ | 4 | bertin-bioreagent.comcaymanchem.comnih.gov |
By activating RARs, all-trans 5,6-Epoxy Retinoic Acid initiates a cascade that leads to the regulation of gene expression. nih.govbiosynth.com The activated ligand-bound RAR forms a heterodimer with an RXR. nih.govnih.gov This RAR/RXR complex then binds to RAREs located in the promoter regions of target genes, which can number over 500. nih.govresearchgate.net This binding modulates the recruitment of co-activator and co-repressor proteins, ultimately leading to the activation or suppression of gene transcription. researchgate.netmdpi.com This mechanism is central to the role of retinoids in controlling cellular processes like differentiation and proliferation. nih.govnih.gov
Non-Canonical Signaling Pathways and Interactions
Beyond the classical nuclear receptor-mediated gene regulation, retinoids can also exert effects through non-canonical, RAR-independent pathways. frontiersin.orgnih.gov These novel activities often involve cytoplasmic proteins and result in rapid modulation of signaling cascades. nih.gov
A primary mediator of these non-canonical actions for the parent compound, ATRA, is the Cellular Retinoic Acid Binding Protein 1 (CRABP1). nih.gov Upon binding ATRA, CRABP1 can act as an adaptor protein to form specific signaling scaffolds. This action can, in a context-dependent manner, rapidly influence downstream pathways without direct nuclear receptor involvement. nih.gov For instance, the ATRA-CRABP1 complex has been shown to dampen the activation of the mitogen-activated protein kinase (MAPK) cascade and reduce the activity of Ca2+/calmodulin-dependent kinase II (CaMKII). nih.gov These established non-canonical pathways for ATRA suggest potential parallel mechanisms for its active metabolites like all-trans 5,6-Epoxy Retinoic Acid.
Modulation of Cellular Signaling Cascades by all-trans 5,6-Epoxy Retinoic Acid
All-trans 5,6-Epoxy Retinoic Acid and its parent compound can modulate various intracellular signaling cascades, often through an interplay between canonical and non-canonical pathways. For example, ATRA has been shown to induce the expression of cyclooxygenase-2 (COX-2) and the synthesis of prostaglandin (B15479496) E2 (PGE2) in human neuroblastoma cells. nih.gov This effect, while dependent on RAR activation, also requires the activation of the extracellular-regulated kinase 1/2 (ERK1/2) pathway, which is a component of the MAPK signaling cascade. nih.gov This highlights a mechanism where RAR-dependent signaling converges with other kinase pathways to produce a cellular response, demonstrating the complexity of retinoid action beyond direct gene transcription. nih.gov
Influence on Protein-Protein Interactions and Enzyme Activities (e.g., Ornithine Decarboxylase Inhibition)
The regulatory roles of retinoids extend to influencing protein stability and enzyme function. Recent research on ATRA has shown it can modulate protein-protein interactions to trigger protein degradation. For example, ATRA was found to induce the interaction between the E3 ubiquitin ligase E6-associated protein (E6AP) and the Hepatitis B virus X protein (HBx), leading to the ubiquitination and subsequent proteasomal degradation of HBx. nih.gov
Furthermore, all-trans 5,6-Epoxy Retinoic Acid is identified as an inhibitor of the enzyme ornithine decarboxylase (ODC). nih.gov ODC is a key enzyme in the synthesis of polyamines, and its activity is often elevated in rapidly proliferating cells. The ability of retinoids, including ATRA and its metabolites, to inhibit the induction of ornithine decarboxylase correlates with their ability to inhibit tumor promotion in certain models. nih.gov
Biological Roles and Cellular Processes Modulated by All Trans 5,6 Epoxy Retinoic Acid D5 in Research Models
Regulation of Cell Proliferation and Differentiation (in vitro/animal models)
All-trans 5,6-Epoxy Retinoic Acid and its parent compounds are potent regulators of cell growth and differentiation across various cell types. clearsynth.com In vitro studies have demonstrated that all-trans 5,6-Epoxy Retinoic Acid can induce growth arrest. caymanchem.comglpbio.com For instance, at a concentration of 1 µM, it inhibits the proliferation of MCF-7 human breast cancer cells and NB4 human promyelocytic leukemia cells. caymanchem.comglpbio.combertin-bioreagent.com
The parent compound, atRA, also demonstrates significant regulatory effects. It causes a dose-dependent inhibition of human arterial smooth muscle cell (haSMC) growth, with an IC50 value of 0.022 µM, while being less potent against human arterial endothelial cells (haEC). nih.gov Furthermore, atRA is involved in the differentiation of retinal pigment epithelium (RPE) cells. nih.gov Research shows that atRA can inhibit the proliferation and promote the apoptosis of RPE cells. nih.gov It also plays a role in the differentiation of SH-SY5Y neuroblastoma cells, where treatment induces the growth of neurite extensions, a characteristic of neuronal differentiation. researchgate.net
Table 1: Effects on Cell Proliferation and Differentiation
| Cell Line/Model | Compound | Effect | Reference |
|---|---|---|---|
| MCF-7 (Human Breast Cancer) | all-trans 5,6-Epoxy Retinoic Acid | Induces growth arrest | caymanchem.comglpbio.combertin-bioreagent.com |
| NB4 (Human Leukemia) | all-trans 5,6-Epoxy Retinoic Acid | Induces growth arrest | caymanchem.comglpbio.combertin-bioreagent.com |
| Human Arterial Smooth Muscle Cells (haSMC) | all-trans Retinoic Acid | Potent inhibitor of proliferation and migration | nih.gov |
| Retinal Pigment Epithelium (RPE) Cells | all-trans Retinoic Acid | Inhibits proliferation, promotes apoptosis and differentiation | nih.gov |
| SH-SY5Y (Human Neuroblastoma) | all-trans Retinoic Acid | Induces morphological differentiation (neurite growth) | researchgate.net |
Effects on Gene Expression Profiles and Transcriptional Networks
The biological effects of all-trans 5,6-Epoxy Retinoic Acid-d5 are mediated through its interaction with nuclear retinoic acid receptors (RARs), specifically RARα, RARβ, and RARγ. clearsynth.com Its non-deuterated form is a known agonist for all RAR isoforms, with EC50 values of 77 nM, 35 nM, and 4 nM for RARα, RARβ, and RARγ, respectively. caymanchem.comglpbio.combertin-bioreagent.com The binding of these retinoids to RARs, which heterodimerize with retinoid X receptors (RXRs), allows them to bind to retinoic acid response elements (RAREs) on DNA and regulate the transcription of target genes. nih.govnih.gov
This mechanism underlies a wide range of changes in gene expression:
Metabolic Regulation: In studies on hepatic bile acid homeostasis, atRA was found to down-regulate the expression of key enzymes in bile acid synthesis, such as CYP7A1 and CYP8B1. It also modulated the expression of nuclear receptors that control this process, including Lrh-1, Hnf4α, Fxr, and Shp. nih.gov
Inflammation and Cellular Signaling: In SH-SY5Y human neuroblastoma cells, atRA up-regulates the expression of cyclooxygenase-2 (COX-2) mRNA and increases the activity of the COX-2 gene promoter, leading to increased synthesis of prostaglandin (B15479496) E2. nih.gov
Extracellular Matrix and Tissue Remodeling: In retinal pigment epithelium cells, atRA inhibits the expression of retinol (B82714) dehydrogenase 5 (RDH5) while promoting the expression of matrix metalloproteinase-2 (MMP-2) and transforming growth factor-β2 (TGF-β2). nih.gov This suggests a role in regulating the cellular microenvironment and tissue remodeling.
Table 2: Genes Regulated by all-trans Retinoic Acid (Parent Compound)
| Gene | Tissue/Cell Model | Effect of atRA | Biological Function | Reference |
|---|---|---|---|---|
| CYP7A1, CYP8B1 | Liver (mouse), Primary Human Hepatocytes | Down-regulation | Bile Acid Synthesis | nih.gov |
| Fxr, Shp | Liver (mouse), Primary Human Hepatocytes | Up-regulation | Negative Regulation of Bile Acid Synthesis | nih.gov |
| COX-2 | SH-SY5Y Neuroblastoma Cells | Up-regulation | Inflammation, Prostaglandin Synthesis | nih.gov |
| RDH5 | Retinal Pigment Epithelium (RPE) Cells | Down-regulation | Retinol Metabolism | nih.gov |
| MMP-2, TGF-β2 | Retinal Pigment Epithelium (RPE) Cells | Up-regulation | Extracellular Matrix Remodeling | nih.gov |
Role in Organ Development and Morphogenesis (in animal models)
Retinoic acid signaling is fundamental to embryonic development and organogenesis. nih.govnih.gov It acts as a morphogen, providing positional cues that guide the formation of various structures along the body's primary axes. nih.govplos.org
Key roles in organ development include:
Pharyngeal and Endodermal Patterning: RA signaling is critical for patterning the endoderm, the germ layer that gives rise to the lining of the digestive and respiratory tracts and associated organs. It acts in a graded manner to specify organ boundaries in the pharyngeal region, which forms gills in fish and parts of the head and neck in mammals. plos.org
Pancreas Development: RA is required for the proper development of the pancreas. Studies in mouse embryonic pancreas cultures show that atRA can inhibit the branching morphogenesis and differentiation of exocrine cells while accelerating the differentiation of endocrine cells, which are responsible for producing hormones like insulin. plos.orgresearchgate.net
Lymphatic System Development: Research indicates that RA signaling is involved in the earliest stages of lymphatic vasculature development. In mouse and Xenopus embryos, RA exposure was found to upregulate markers of lymphatic endothelial cells, such as LYVE-1 and VEGFR-3, and increase the formation of lymphatic progenitor cells. researchgate.net
Modulation of Immune Responses and Inflammatory Pathways (in cellular/animal contexts)
Retinoids, including atRA, are pivotal modulators of the immune system, with a particularly important role in mucosal immunity. nih.govnih.gov Their effects can be both pro- and anti-inflammatory depending on the context.
Mucosal Immunity: RA is crucial for establishing immune tolerance and defense at mucosal surfaces like the gut. It promotes the differentiation of Foxp3+ regulatory T cells, which suppress excessive immune reactions, and induces a "gut-homing" phenotype in T cells, directing them to the intestines. nih.govnih.gov
Inflammatory Responses: In some contexts, RA can promote inflammation. For example, it induces the synthesis of COX-2 and prostaglandin E2, which are key mediators of inflammatory pain. nih.gov
Anti-Inflammatory Effects: Conversely, RA has demonstrated protective effects against certain inflammatory triggers. In a model of airway inflammation, RA treatment was shown to mitigate type 2 inflammation induced by fine particulate matter (PM2.5) by modulating innate immune cell populations. mdpi.com
Influence on Lipid and Carbohydrate Metabolism (in vitro/animal models)
Retinoids have emerged as significant regulators of energy balance and metabolic health. All-trans 5,6-Epoxy Retinoic Acid is an endogenous metabolite of atRA, formed by enzymes concentrated in the kidney, intestine, and liver. nih.gov
The parent compound, atRA, has been shown to have several beneficial metabolic effects in animal models:
Glucose Homeostasis: Treatment with atRA has been observed to lower serum glucose levels in obese mice, suggesting an improvement in glucose metabolism. caymanchem.com
Bile Acid Regulation: By controlling the synthesis and transport of bile acids, atRA indirectly influences the absorption of dietary lipids and cholesterol homeostasis. nih.gov
Impact on Cellular Homeostasis and Stress Responses
All-trans Retinoic Acid contributes to maintaining cellular balance and responding to stress, primarily through its antioxidant properties and its ability to regulate the extracellular environment.
Oxidative Stress: In a rat model of type 1 diabetes, atRA administration attenuated oxidative stress in the kidneys. It achieved this by preventing the diabetes-induced loss of key tight junction proteins (claudin-2, claudin-5, and occludin) that maintain the kidney's filtration barrier. researchgate.net In vitro assays confirmed that atRA can directly scavenge several types of reactive oxygen species (ROS). researchgate.net However, in some cancer cell lines, atRA has been shown to increase internal ROS levels, thereby disrupting cellular homeostasis. researchgate.net
Extracellular Matrix (ECM) Homeostasis: In human arterial smooth muscle cells, atRA was found to regulate the synthesis and degradation of the ECM, a critical process for tissue integrity and repair. nih.gov
Synthetic Strategies and Deuterium Labeling for Research of All Trans 5,6 Epoxy Retinoic Acid D5
Chemical Synthesis Approaches for the all-trans Isomer
The synthesis of the all-trans isomer of 5,6-epoxy retinoic acid begins with all-trans-retinoic acid, a commercially available starting material. google.com The core of the synthesis involves the epoxidation of the 5,6-double bond of the all-trans-retinoic acid molecule. nih.gov This transformation is typically achieved using an oxidizing agent in a suitable solvent. The challenge lies in selectively oxidizing the C5-C6 double bond without affecting the other double bonds in the conjugated system or the carboxylic acid functionality.
One common approach involves the use of peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), which are known for their ability to epoxidize alkenes. The reaction conditions, including temperature and reaction time, must be carefully controlled to prevent over-oxidation or side reactions. The all-trans configuration of the polyene chain is generally maintained throughout the synthesis, provided that harsh conditions, such as exposure to strong acids, bases, or high temperatures, are avoided. nih.gov
The table below outlines a general synthetic approach:
| Step | Description | Key Reagents |
| 1 | Starting Material | All-trans-retinoic acid |
| 2 | Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) |
| 3 | Purification | Chromatography (e.g., HPLC) |
Stereoselective Epoxidation Methodologies
Achieving stereoselectivity in the epoxidation of the 5,6-double bond is a critical aspect of the synthesis. The formation of a racemic mixture of the epoxide is common when using standard epoxidation methods. nih.gov For applications requiring a specific enantiomer, stereoselective methods are employed.
One such method is the Shi epoxidation, which utilizes a fructose-derived catalyst to direct the stereochemical outcome of the epoxidation. rsc.org This organocatalytic approach offers an alternative to metal-based catalysts and can provide high enantioselectivities. rsc.org Another strategy involves the use of chiral auxiliaries, which are temporarily attached to the retinoic acid molecule to guide the epoxidation to one face of the double bond. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched epoxide.
Lipoxygenase-catalyzed co-oxidation has also been explored for the epoxidation of retinoids. nih.govacs.org Studies with soybean lipoxygenase have shown the formation of 5,6-epoxyretinoic acid. nih.gov However, this enzymatic approach often results in a racemic mixture, indicating that the oxidation likely proceeds through a non-enzymatic, radical-mediated mechanism. nih.gov
The choice of methodology depends on the desired stereochemical purity and the scalability of the synthesis.
Strategies for Deuterium (B1214612) Incorporation at Specific Sites
The introduction of deuterium atoms into the all-trans 5,6-epoxy retinoic acid molecule is a key step in producing the desired d5 isotopologue. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium. The specific positions of these deuterium atoms are crucial for the compound's use as an internal standard.
A common and efficient strategy for introducing deuterium is to start with a deuterated precursor. researchgate.net In this approach, a key intermediate in the synthesis of all-trans-retinoic acid is prepared with the desired deuterium labels already in place. For example, a deuterated version of a building block, such as a phosphonium (B103445) salt or an aldehyde, can be synthesized and then used in a Wittig or Horner-Wadsworth-Emmons reaction to construct the carbon skeleton of the retinoic acid.
This method offers precise control over the location of the deuterium atoms. The synthesis of these labeled precursors often involves the use of deuterated reagents, such as deuterated solvents or reducing agents like lithium aluminum deuteride (B1239839) (LiAlD4). mdpi.com
The following table provides an example of a precursor labeling strategy:
| Step | Description | Key Reagents |
| 1 | Synthesis of Deuterated Precursor | Deuterated starting materials, LiAlD4 |
| 2 | Wittig or HWE Reaction | Deuterated precursor, corresponding aldehyde/phosphonium salt |
| 3 | Epoxidation | m-CPBA |
Alternatively, deuterium can be introduced after the main carbon skeleton has been assembled. This is known as post-synthetic deuteration. One common method is hydrogen-isotope exchange (HIE), where the compound is treated with a deuterium source, such as D2O or D2 gas, in the presence of a catalyst. youtube.com
Transition metal catalysts, such as palladium on carbon (Pd/C) or iridium complexes, are often used to facilitate the exchange of hydrogen for deuterium at specific positions. mdpi.comyoutube.com The regioselectivity of the exchange can be influenced by the choice of catalyst and reaction conditions. For example, certain directing groups on the molecule can guide the deuteration to specific sites. princeton.edu
Electrocatalytic methods have also emerged as a powerful tool for deuterium labeling, offering mild reaction conditions and high deuterium incorporation. researchgate.net These methods often utilize a boron cluster as an electrocatalyst to mediate the hydrogen-deuterium exchange. researchgate.net
Purity Assessment and Isotopic Enrichment Verification for Research Grade Materials
Ensuring the chemical and isotopic purity of all-trans 5,6-Epoxy Retinoic Acid-d5 is paramount for its use in research. rsc.orgnih.gov A combination of analytical techniques is employed to verify the quality of the final product.
Chemical Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC provides information about the presence of any non-retinoid impurities, while NMR confirms the correct chemical structure and the all-trans configuration of the polyene chain.
Isotopic Enrichment is the measure of the percentage of molecules that contain the desired number of deuterium atoms. This is a critical parameter for a deuterated internal standard. cerilliant.com Mass spectrometry is the primary technique for determining isotopic enrichment. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) can distinguish between the deuterated compound and its non-deuterated counterpart, allowing for the calculation of the isotopic purity. nih.gov
Gas chromatography-mass spectrometry (GC-MS) can also be used, often after derivatization of the retinoic acid to a more volatile ester. nih.gov The mass spectrum will show a cluster of ions corresponding to the different isotopologues (molecules with varying numbers of deuterium atoms). By analyzing the relative intensities of these ions, the isotopic enrichment can be accurately determined. nih.gov
The table below summarizes the analytical techniques used for quality control:
| Analysis | Technique | Purpose |
| Chemical Purity | HPLC, NMR | To confirm the chemical identity and purity of the compound. |
| Isotopic Enrichment | HRMS, GC-MS | To determine the percentage of deuterium incorporation. nih.govnih.gov |
Analytical Methodologies for the Quantification and Characterization of All Trans 5,6 Epoxy Retinoic Acid D5
Chromatographic Techniques for Separation and Purification
Chromatography is the cornerstone for isolating all-trans 5,6-Epoxy Retinoic Acid-d5 from complex mixtures, ensuring that subsequent quantification is not compromised by interfering substances. The choice of technique depends on the required resolution, speed, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation of retinoid isomers. nih.govjfda-online.com Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods are utilized.
Normal-Phase HPLC : NP-HPLC often uses a silica (B1680970) gel column with a non-polar mobile phase, such as n-hexane, modified with small amounts of a polar solvent like 2-propanol and acetic acid. sav.sk This method excels at separating geometric isomers of retinoic acid. sav.sk
Reversed-Phase HPLC : RP-HPLC is more common and uses a non-polar stationary phase (e.g., C18) with a polar mobile phase, often a mixture of water, acetonitrile, or methanol (B129727), sometimes buffered with an acid like acetic or formic acid to control the ionization of the carboxylic acid group and improve peak shape. jfda-online.com Isocratic methods offer simplicity, while gradient elution provides better resolution for complex mixtures containing retinoids of varying polarities. nih.govjfda-online.com
The separation of this compound would follow similar principles, leveraging its unique polarity relative to other retinoids like atRA, retinol (B82714), and their various cis-isomers. nih.gov
Table 1: Representative HPLC Conditions for Retinoid Separation
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
|---|---|---|
| Stationary Phase | Silica Gel (5 µm) | C18 (5 µm) |
| Mobile Phase | n-hexane:2-propanol:acetic acid | Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | ~0.9 - 1.5 mL/min | ~1.0 mL/min |
| Detection | UV Absorbance at ~325-350 nm | UV Absorbance at ~325-350 nm |
| Key Application | Separation of geometric isomers | Routine analysis of polar and nonpolar retinoids |
This table is a generalized representation based on common methods for retinoid analysis. jfda-online.comsav.sk
Gas Chromatography (GC) is another technique for separating volatile compounds. However, retinoids, including this compound, are high-polarity, low-volatility molecules. mdpi.com Therefore, their analysis by GC necessitates a chemical derivatization step to convert the polar carboxylic acid group into a more volatile ester or silyl (B83357) ester. nih.govresearchgate.net O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatizing agent for this purpose. nih.gov
A significant challenge in the GC analysis of retinoids is the potential for thermal isomerization on the GC column, which can alter the isomeric profile of the sample. nih.gov Careful optimization of GC conditions, such as using a cool on-column injector and programming a gradual temperature ramp, is crucial to minimize this degradation. researchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at higher pressures to achieve faster separations and superior resolution. nih.gov This enhanced separation capacity is particularly advantageous for resolving the complex mixtures of retinoid isomers and metabolites often found in biological samples. nih.gov A UHPLC method coupled with mass spectrometry provides a highly sensitive and selective platform for quantifying retinoids. nih.gov
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is the definitive method for the identification and quantification of this compound. Its high sensitivity and specificity allow for the detection of trace amounts in biological samples. The use of a deuterated standard is particularly crucial for MS-based quantification. caymanchem.com
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis of retinoids. nih.govthermofisher.com In this technique, this compound serves as the ideal internal standard for the quantification of endogenous all-trans 5,6-epoxyretinoic acid.
The general workflow involves:
Sample Preparation : Extraction of retinoids from the biological matrix (e.g., plasma, tissue) is typically performed using liquid-liquid extraction or protein precipitation. nih.govnih.gov For instance, a combination of ethyl acetate (B1210297)/hexane (B92381) and strong acidification can achieve high recovery from plasma samples. nih.gov
Chromatographic Separation : The extract is injected into an HPLC or UHPLC system to separate the analyte of interest from other compounds. nih.gov
Ionization : The column eluent is directed into the mass spectrometer's ion source. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques for retinoids. mdpi.comnih.gov APCI in positive ion mode has shown excellent signal-to-noise for RA isomers, while ESI in negative ion mode can be more sensitive for certain metabolites. nih.gov
MS/MS Detection : The instrument operates in Selected Reaction Monitoring (SRM) mode. A specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). nih.gov This process provides exceptional specificity. A distinct precursor-to-product ion transition is monitored for the analyte and another for the deuterated internal standard (e.g., all-trans retinoic acid-d5). nih.gov The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for any sample loss during preparation or fluctuations in instrument response. nih.gov
Sensitive LC-MS/MS methods can achieve lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range. nih.gov
Table 2: Analytical Parameters for atRA Quantification using atRA-d5 Internal Standard via LC-MS/MS
| Parameter | Value | Reference |
|---|---|---|
| Internal Standard | all-trans retinoic acid-d5 | nih.govmdpi.com |
| Extraction Recovery | 89.7 ± 9.2% | nih.govmdpi.com |
| Linearity (R²) | > 0.99 | nih.gov |
| Lower Limit of Detection (LOD) | 20 pg/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | nih.gov |
| Intra-day Precision (CV) | 9.3% | nih.govmdpi.com |
| Inter-day Precision (CV) | 14.0% | nih.govmdpi.com |
| Intra-day Accuracy | 96.5% (mean) | nih.govmdpi.com |
| Inter-day Accuracy | 101.2% (mean) | nih.govmdpi.com |
This table presents validated data for the quantification of all-trans retinoic acid (atRA) using its d5-labeled internal standard, which illustrates the performance expected for an assay using this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for retinoid analysis, though it is less common than LC-MS/MS for this class of compounds. researchgate.net As with GC, samples must be derivatized prior to analysis. researchgate.net
In a GC-MS method, the deuterated standard (this compound) co-elutes with the non-labeled analyte. The mass spectrometer can easily distinguish between the two based on their mass difference. Negative ion chemical ionization (NICI) is a highly sensitive technique for this purpose. researchgate.netresearchgate.net An assay using NICI-GC-MS can achieve a detection limit as low as 75 picograms. researchgate.net The ratio of the labeled to non-labeled ions is used to calculate the concentration of the endogenous compound, providing a robust and accurate measurement. nih.govresearchgate.net
Use of Deuterated Analogues as Internal Standards
In the quantitative analysis of endogenous compounds like retinoic acid and its metabolites, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision. nih.gov this compound is the deuterated analogue of all-trans 5,6-Epoxy Retinoic Acid and is synthesized specifically for use as an internal standard in mass spectrometry-based assays. clearsynth.com
The fundamental principle behind using a deuterated analogue is its chemical and physical near-identity to the non-labeled (endogenous) analyte. This compound and its non-labeled counterpart exhibit virtually identical properties during sample extraction, derivatization, and chromatographic separation. This co-elution is critical as it ensures that any loss of analyte during sample workup is mirrored by a proportional loss of the internal standard.
The key difference lies in their mass-to-charge ratio (m/z), which allows a mass spectrometer to distinguish between the analyte and the standard. By adding a known quantity of this compound to a biological sample at the beginning of the extraction process, it serves as a reference to correct for variations in extraction recovery and potential matrix effects that can cause ion suppression or enhancement. nih.gov For instance, in methods developed for quantifying all-trans retinoic acid (atRA), the corresponding deuterated standard, atRA-d5, is routinely employed to ensure reliable data. nih.govcaymanchem.com This same principle is directly applied when quantifying all-trans 5,6-epoxy retinoic acid using its d5-labeled form.
Tandem Mass Spectrometry Approaches for Metabolite Identification
Tandem mass spectrometry (MS/MS), most commonly coupled with liquid chromatography (LC-MS/MS), is a powerful and highly specific technique for the identification and quantification of retinoid metabolites, including this compound. This method offers superior sensitivity and selectivity compared to other analytical techniques. nih.gov
The process involves several key stages:
Chromatographic Separation: The sample extract is first injected into a high-performance liquid chromatography (HPLC) system. The HPLC column separates the various components of the complex mixture based on their physicochemical properties (e.g., polarity, size). This step is crucial for separating the target analyte from other isomers and potentially interfering substances. nih.gov
Ionization: As the separated components elute from the HPLC column, they enter the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique for retinoids, which imparts a charge to the molecules (typically protonation or deprotonation) with minimal fragmentation.
First Stage of Mass Analysis (MS1): In the first mass analyzer (a quadrupole), a specific mass-to-charge ratio (m/z) corresponding to the ionized parent molecule (the precursor ion) is selected. For this compound, this would be the m/z of its molecular ion.
Collision-Induced Dissociation (CID): The selected precursor ions are then accelerated into a collision cell, where they collide with an inert gas (like argon or nitrogen). This process induces fragmentation of the precursor ion into smaller, characteristic product ions.
Second Stage of Mass Analysis (MS2): The resulting product ions are directed into a second mass analyzer, which scans and detects them. The specific pattern of product ions serves as a structural fingerprint, confirming the identity of the analyte.
This technique, often operated in Multiple Reaction Monitoring (MRM) mode, allows for the highly selective detection of the transition from a specific precursor ion to a specific product ion, providing excellent signal-to-noise ratios and enabling precise quantification even at very low concentrations in complex biological matrices. nih.govnih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 15N)
NMR spectroscopy provides definitive information about the molecular structure by probing the magnetic properties of atomic nuclei.
¹³C NMR: Carbon-13 NMR provides a map of the carbon skeleton. The spectrum of the epoxy derivative would show characteristic shifts for the C5 and C6 carbons, which are now part of the oxirane ring, at a much higher field (lower ppm value) compared to the sp²-hybridized carbons in the parent all-trans retinoic acid. nih.gov The presence of deuterium (B1214612) atoms causes the signals for the directly attached carbons to either disappear or become very broad and small in the proton-decoupled ¹³C spectrum, confirming the location of the labels.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength and is particularly useful for compounds with conjugated systems. All-trans retinoic acid has an extended system of conjugated double bonds, resulting in a strong, characteristic absorption band in the UV region, with a maximum (λmax) around 345-350 nm. researchgate.net
The formation of an epoxide at the 5,6-position interrupts this conjugated system. The π-electrons are no longer delocalized across the C5-C6 bond, effectively shortening the chromophore. This interruption leads to a significant hypsochromic shift (blue shift) to a shorter wavelength. Therefore, the UV-Vis spectrum of this compound is expected to show a λmax at a considerably lower wavelength than its non-epoxidized precursor, a key feature used in its characterization and analysis by methods such as HPLC with a UV detector. nih.govnih.gov
Sample Preparation and Extraction Protocols for Biological Matrices
The accurate measurement of this compound and its endogenous counterpart from biological matrices like plasma or tissues requires a robust and efficient sample preparation protocol. nih.gov Retinoids are susceptible to degradation by light and oxidation, so all procedures must be carried out under reduced light conditions, often using amber or foil-wrapped vials. nih.gov
A common and effective method is liquid-liquid extraction, which is designed to isolate the retinoids from complex matrix components such as proteins and phospholipids. A typical protocol for extraction from human plasma is detailed below. nih.gov
| Step | Procedure | Purpose |
| 1. Initial Sample Preparation | Thaw 200 µL of frozen plasma in an amber tube. | Prepares the biological sample for extraction. |
| 2. Internal Standard Spiking | Add a known amount (e.g., 100 pg) of the deuterated internal standard (this compound) to the plasma. | Allows for correction of analyte loss during extraction and analysis. nih.gov |
| 3. Acidification | Add 5 µL of 10 M hydrochloric acid (HCl). | Acidifies the sample to ensure the carboxylic acid group of the analyte is protonated, improving extraction efficiency into organic solvents. nih.gov |
| 4. Protein Precipitation | Add 400 µL of methanol and vortex. | Denatures and precipitates plasma proteins, which would otherwise interfere with the analysis. nih.gov |
| 5. Liquid-Liquid Extraction | Add an organic solvent mixture (e.g., hexane and ethyl acetate), vortex thoroughly, and centrifuge to separate the layers. | The retinoids partition from the aqueous/methanolic phase into the organic solvent layer. |
| 6. Sample Concentration | Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen. | Removes the extraction solvent to concentrate the analyte. |
| 7. Reconstitution | Reconstitute the dried residue in a small volume of a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile). | Prepares the final sample for injection into the LC-MS/MS system. |
This multi-step process ensures that a clean, concentrated sample is obtained, which is essential for achieving the sensitivity and specificity required for quantitative analysis by tandem mass spectrometry. nih.gov
Structure Activity Relationship Sar Studies and Analogues of All Trans 5,6 Epoxy Retinoic Acid
Comparative Analysis of all-trans 5,6-Epoxy Retinoic Acid Activity with Parent Retinoids
The biological activity of all-trans 5,6-epoxy retinoic acid (5,6-epoxy-RA) has been evaluated in comparison to its primary parent retinoid, all-trans retinoic acid (ATRA). Studies reveal a complex picture where the relative activity depends on the biological system and endpoint being measured.
In vivo studies assessing the classic vitamin A function of growth promotion in deficient rats found 5,6-epoxy-RA to be significantly less potent than ATRA. One study reported that 5,6-epoxy-RA possessed only 0.5% of the activity of ATRA in this assay. nih.gov This suggests that the epoxidation at the 5,6-position interferes with the metabolic pathways or transport necessary for supporting systemic vitamin A functions like growth.
Conversely, in vitro assays demonstrate that 5,6-epoxy-RA retains significant biological activity, acting as an agonist for all three isoforms of the retinoic acid receptor (RARα, RARβ, and RARγ). caymanchem.comglpbio.com It effectively activates RAR-dependent gene transcription. caymanchem.com A comparative analysis of the half-maximal effective concentrations (EC50) for activating RARs shows a nuanced profile compared to ATRA. While 5,6-epoxy-RA is a more potent activator of RARα, it is less potent for RARβ and RARγ compared to ATRA. caymanchem.comcaymanchem.com
Interactive Table: Comparative RAR Transactivation Activity (EC₅₀ nM) This table shows the concentration of the compound needed to achieve 50% of the maximum activation of the respective retinoic acid receptor (RAR) isoform. Lower values indicate higher potency.
| Compound | RARα | RARβ | RARγ | Source |
| all-trans Retinoic Acid (ATRA) | 169 | 9 | 2 | caymanchem.com |
| all-trans 5,6-Epoxy Retinoic Acid | 77 | 35 | 4 | caymanchem.comglpbio.com |
In terms of direct receptor binding, ATRA generally shows higher affinity (lower IC50 values) for the RARs than its epoxy metabolite, though specific values for 5,6-epoxy-RA are not as widely reported. caymanchem.com For instance, ATRA's IC50 values for RARα, RARβ, and RARγ are 9, 3, and 10 nM, respectively, in radioligand binding assays. caymanchem.com The ability of 5,6-epoxy-RA to induce growth arrest in cancer cell lines like MCF-7 and NB4 further confirms its status as a biologically active metabolite, despite its reduced in vivo growth-promoting capacity. caymanchem.comglpbio.com
Impact of Isomeric Form on Biological Activity
The geometry of the polyene side chain is a critical determinant of biological activity for all retinoids. nih.gov The all-trans configuration of retinoic acid is typically the most active form for RAR binding and activation. caymanchem.com Other isomers, such as 13-cis-retinoic acid, are known to be less potent. oup.com For example, 4-oxo-13-cis RA and 13-cis RA were found to be less potent teratogens than their trans isomers. oup.com
While the impact of isomerization is well-documented for parent retinoids, specific studies detailing the biological activities of various geometric isomers of 5,6-epoxy-retinoic acid (e.g., 9-cis-5,6-epoxy-RA or 13-cis-5,6-epoxy-RA) are not extensively covered in the available research. However, based on the established principles of retinoid SAR, it is highly probable that any deviation from the all-trans configuration of the polyene chain would result in reduced binding affinity for RARs and consequently, lower biological potency. Furthermore, the stereochemistry of the epoxide ring itself would likely influence activity, though detailed comparative studies are required to confirm this.
Effects of Modifications to the Epoxide Ring on Receptor Binding and Efficacy
The 5,6-epoxide ring is a site of metabolic activity and a key feature distinguishing 5,6-epoxy-RA from ATRA. Modifications to this ring have been explored to create analogues with altered stability and activity. The original identification of 5,6-epoxy-RA as a metabolite was crucial, as it was determined to be a true in vivo product and not an artifact of the isolation procedure. nih.gov It was noted that under acidic conditions, 5,6-epoxy-RA could be converted to 5,8-oxyretinoic acid, highlighting the ring's reactivity. nih.gov
To enhance stability and prevent metabolic deactivation, which often occurs at the 4- and 5,6-positions of the β-ionone ring, researchers have synthesized analogues with more stable structures. These modifications are intended to block metabolic pathways that lead to inactivation. nih.gov For instance, analogues of retinoic acid where the 5,6-double bond region is replaced with structures like a bicyclo[4.1.0]hept-1-yl group have been synthesized. nih.gov Certain analogues, including those with these ring modifications, displayed moderate to excellent activity in assays measuring the inhibition of tumor promoter-induced ornithine decarboxylase, a marker for anti-cancer activity. nih.gov
Interactive Table: Effects of Ring Modifications This table summarizes how different chemical modifications at the 5,6-position of the retinoid structure affect its biological activity or chemical properties.
| Modification at 5,6-position | Consequence | Reference |
| Epoxidation (ATRA to 5,6-epoxy-RA) | Retains RAR agonism in vitro but has greatly reduced in vivo growth-promoting activity. | caymanchem.comnih.gov |
| Acid-catalyzed rearrangement | Can convert 5,6-epoxy-RA to 5,8-oxyretinoic acid (furanoid form). | nih.gov |
| Replacement with bicyclo-alkane structures | Designed to increase metabolic stability; some analogues show potent anti-proliferative activity. | nih.gov |
Role of the Polyene Side Chain Length and Substitutions
While specific studies on modifying the polyene chain length of 5,6-epoxy-retinoic acid are not detailed in the provided research, general retinoid SAR principles apply. The length and rigidity of the chain are finely tuned for optimal receptor fit. Any significant alteration, such as shortening, lengthening, or increasing the flexibility of the chain, would be expected to disrupt the precise interactions within the receptor's binding pocket, leading to a decrease in binding affinity and biological efficacy. The hydrophobic interactions between the methyl groups on the polyene chain and the nonpolar residues of the receptor are also crucial for stabilizing the ligand-receptor complex. nih.gov
Design and Synthesis of Novel Analogues for Mechanistic Probing
The design and synthesis of modified analogues, including isotopically labeled versions, are fundamental for probing the mechanisms of action, metabolism, and quantification of retinoids. The deuterated compound all-trans 5,6-epoxy retinoic acid-d5 is a prime example of an analogue designed for analytical purposes. Specifically, all-trans retinoic acid-d5 is used as an internal standard for the accurate quantification of endogenous all-trans retinoic acid using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com This same principle applies to its epoxidated-d5 counterpart.
Synthesis of various analogues allows for detailed investigation into metabolic pathways and receptor interactions. For example, the chemical synthesis of racemic 5,6-epoxy-(E)-retinoic acid has been reported, enabling studies of its biotransformation, such as glucuronidation. researchgate.net Furthermore, the synthesis of tritium-labelled retinoic acids has been developed for use in competitive binding studies with nuclear receptors and for tracing metabolic fates in vivo. google.com The creation of deuterated analogues like (E)-retinoic acid-4,4,18,18,18-d5 has also been used to investigate specific biological activities, such as the inhibition of ornithine decarboxylase. nih.gov These synthetic tools are indispensable for advancing the understanding of the complex biology of 5,6-epoxy-RA and other retinoids.
Interactive Table: Synthesized Analogues and Their Applications This table outlines various synthesized analogues of retinoic acid and their specific research applications.
| Analogue | Research Application | Reference |
| Racemic 5,6-epoxy-(E)-retinoic acid | Investigating biotransformation and metabolic pathways. | researchgate.net |
| Tritium-labelled retinoic acids | Used in competitive receptor binding assays and metabolic studies. | google.com |
| all-trans Retinoic Acid-d5 | Internal standard for precise quantification in mass spectrometry. | caymanchem.com |
| (E)-retinoic acid-4,4,18,18,18-d5 | Mechanistic studies on the inhibition of specific enzymes like ornithine decarboxylase. | nih.gov |
Interaction with Other Biological Systems and Pathways
Modulation of Drug-Metabolizing Enzymes by Epoxidized Retinoids
The formation of all-trans 5,6-epoxy retinoic acid from its parent compound, all-trans retinoic acid, is catalyzed by cytochrome P450 (CYP) enzymes. amegroups.orgnih.gov Specifically, the activities of CYP2A6, CYP2B6, and CYP3A4/5 have been correlated with the formation of 5,6-epoxy-atRA. amegroups.orgnih.gov This metabolic process is part of a broader system where retinoids and drug-metabolizing enzymes mutually influence each other.
Retinoids can affect the expression and activity of various CYP enzymes, thereby modulating the metabolism of both endogenous compounds and xenobiotics, including therapeutic drugs. nih.gov Conversely, exposure to certain drugs and xenobiotics can alter retinoid metabolism by inducing or inhibiting the very CYP enzymes responsible for their synthesis and degradation, potentially disrupting retinoid homeostasis. amegroups.orgnih.gov For example, vitamin A deficiency has been shown to affect xenobiotic-metabolizing enzymes. frontiersin.org The enzyme system that produces 5,6-epoxyretinoic acid is found in the highest concentrations in the kidney, followed by the intestine, liver, and spleen, and is located in the mitochondrial and microsomal fractions. nih.gov This distribution highlights the tissues where modulation of drug-metabolizing enzymes by this pathway is most likely to occur.
Table 2: Cytochrome P450 Isoforms Involved in 5,6-epoxy-atRA Formation
| Enzyme Family | Specific Isoform(s) | Role | Reference |
|---|
Interactions with Xenobiotics and Environmental Factors
There is substantial evidence of extensive metabolic interactions between retinoids and xenobiotics, which include environmental pollutants and pharmacological agents. amegroups.orgnih.govnih.gov These interactions are bidirectional: retinoids affect how the body processes xenobiotics, and xenobiotics can disrupt retinoid metabolism and signaling. amegroups.orgnih.gov
Environmental pollutants such as polychlorinated dioxins (e.g., TCDD), polychlorinated biphenyls (PCBs), and polycyclic aromatic hydrocarbons can interfere with retinoid transport and metabolism. nih.govresearchgate.net Exposure to these compounds can lead to symptoms resembling retinoid deficiency, suggesting a direct disruption of retinoid homeostasis. nih.gov For instance, TCDD exposure in animals leads to a wasting syndrome similar to that seen in vitamin A-deficient states. nih.gov Some environmental pollutants can act as agonists or antagonists for RARs, directly disrupting the signaling pathway that all-trans 5,6-epoxy retinoic acid participates in. researchgate.net Organotins, for example, are environmental endocrine disruptors that can activate RXR-PPAR heterodimers, thereby impinging on retinoid-related signaling cascades. embopress.orgembopress.org
Table 3: Examples of Xenobiotics Interacting with Retinoid Pathways
| Xenobiotic Class | Specific Example(s) | Effect on Retinoid System | Reference |
|---|---|---|---|
| Polychlorinated Dioxins | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Disrupts retinoid homeostasis and metabolism. | nih.govnih.gov |
| Polychlorinated Biphenyls (PCBs) | Various congeners | Interfere with retinoid transport and signaling. | nih.govresearchgate.net |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Benzo[a]pyrene | Can interfere with retinoid signaling. | nih.govdntb.gov.ua |
Role in Oxidative Stress and Antioxidant Systems
All-trans retinoic acid (atRA) has been shown to possess antioxidant properties and can play a protective role against oxidative stress. nih.gov In a model of type-1 diabetes, atRA administration attenuated oxidative stress and prevented the loss of renal tight junction proteins. nih.gov It achieved this by reducing the expression of NADPH oxidase subunits and endothelial nitric oxide synthase (eNOS) uncoupling, while increasing the expression of key antioxidant system components like nuclear factor-erythroid-2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1). nih.gov
While direct studies on the antioxidant role of all-trans 5,6-Epoxy Retinoic Acid are less common, as a major metabolite of atRA, its presence is intrinsically linked to these pathways. nih.gov The metabolism of retinol (B82714) itself can be influenced by oxidative conditions. nih.gov However, atRA can also increase intracellular reactive oxygen species (ROS) under certain conditions, as seen in ARPE-19 cells subjected to an oxidant, leading to increased DNA damage and cell death. mdpi.com This suggests a complex, context-dependent role for retinoids in modulating oxidative stress. The formation of the epoxide itself is an oxidative reaction catalyzed by CYPs, which are themselves part of redox systems. nih.gov
Emerging Roles in Microbiota-Host Interactions (Academic Perspective)
The gut microbiota is emerging as a critical regulator of host metabolism, including the processing of dietary compounds like vitamin A. nih.govfrontiersin.org Commensal bacteria can modulate the concentration of retinoic acid in the gut by influencing the expression of host enzymes involved in its synthesis. nih.gov For example, bacteria from the class Clostridia have been found to suppress the expression of retinol dehydrogenase 7 (Rdh7) in intestinal epithelial cells, thereby reducing local RA synthesis. nih.gov
This microbial regulation of retinoid availability has profound implications for host immunity and intestinal homeostasis. nih.gov Given that all-trans 5,6-epoxy retinoic acid is a metabolite of atRA, its formation and function are likely influenced by the metabolic activity of the gut microbiome. nih.govnih.gov Research has shown that the gut microbiota can directly metabolize other epoxidized lipids (fatty acid epoxides), converting them to their corresponding diols. nih.gov While this has not been shown specifically for 5,6-epoxy retinoic acid, it suggests a potential mechanism by which gut microbes could directly alter the concentration and activity of epoxidized retinoids in the colon. nih.gov This interaction could be significant, as inflammation induced by gut bacteria has been shown to impact atRA metabolism. frontiersin.org Furthermore, atRA can augment autophagy in response to certain intracellular bacterial infections, highlighting a role for retinoids in host-directed therapies that could be influenced by the gut microbiome. nih.gov
Future Directions and Emerging Research Avenues for All Trans 5,6 Epoxy Retinoic Acid D5 Research
Advanced Mechanistic Studies Utilizing Deuterium (B1214612) Labeling
The primary application of all-trans 5,6-Epoxy Retinoic Acid-d5 is as a stable isotope-labeled internal standard for the quantification of its non-labeled counterpart during mass spectrometry analysis. clearsynth.comcaymanchem.com However, the utility of deuterium labeling extends far beyond simple quantification. Future research will increasingly leverage the d5-label to conduct advanced mechanistic studies.
Deuterated forms of vitamin A and its metabolites are valuable probes for evaluating metabolic pathways and total body reserves. nih.gov The five deuterium atoms on this compound provide a stable, heavy isotope signature, allowing it to be distinguished from the endogenous, unlabeled compound. This enables precise "pulse-chase" experiments in various biological systems. Researchers can introduce the d5-labeled compound and trace its conversion into downstream metabolites, its distribution across different tissues, and its rate of clearance, all with high accuracy. ucsd.edu
A key advantage of deuterium labeling is its potential to affect pharmacokinetic and metabolic profiles, a phenomenon known as the "deuterium kinetic isotope effect." medchemexpress.com This can be exploited to investigate the specific enzymes involved in the metabolism of all-trans 5,6-Epoxy Retinoic Acid. For instance, the conversion of the parent compound to 5,6-epoxyretinoyl beta-glucuronide is a major metabolic step. nih.gov By comparing the metabolic rate of the d5-labeled versus the unlabeled compound, researchers can gain insights into the rate-limiting steps and the enzymes governing this transformation.
Table 1: Applications of Deuterium Labeling in Retinoid Research
| Research Application | Description | Example from Retinoid Research | Reference |
|---|---|---|---|
| Metabolic Fate and Pathway Analysis | Tracing the conversion of a parent compound into its various metabolites within a biological system. | Using deuterated retinyl acetate (B1210297) to trace the formation of bioderived retinol (B82714). | nih.gov |
| Pharmacokinetic Profiling | Quantifying the absorption, distribution, metabolism, and excretion (ADME) of a compound. | Using deuterated vitamin A analogs as probes to evaluate total body reserves. | nih.gov |
| Internal Standard for Quantification | Providing a precise reference compound for measuring the concentration of the endogenous analyte by GC- or LC-MS. | all-trans Retinoic Acid-d5 is intended for use as an internal standard for all-trans retinoic acid. | caymanchem.com |
| Kinetic Isotope Effect Studies | Investigating enzyme mechanisms by observing changes in reaction rates upon isotopic substitution. | Deuteration has gained attention for its potential to affect the metabolic profiles of drugs. | medchemexpress.com |
High-Throughput Screening for Novel Modulators of its Pathways
All-trans 5,6-Epoxy Retinoic Acid is an agonist of all three retinoic acid receptors (RARα, RARβ, and RARγ), which are nuclear receptors that regulate gene expression. caymanchem.combertin-bioreagent.com Identifying novel small molecules that can modulate the synthesis, metabolism, or receptor-binding activity of this compound is a significant area for future research. High-throughput screening (HTS) offers a powerful platform for this purpose.
Cell-based in vitro models are extensively used for HTS campaigns. nih.gov Future efforts will involve developing and validating robust HTS assays centered around this compound. For example, reporter gene assays in cell lines expressing specific RAR isoforms could be used to screen large chemical libraries. In such an assay, cells could be stimulated with the d5-labeled compound, and the screen would identify compounds that either enhance or inhibit the resulting signal, indicating modulation of the RAR pathway.
Furthermore, HTS can be employed to find inhibitors of the enzymes responsible for its metabolism. Using a system containing the relevant metabolic enzymes (e.g., from kidney or liver microsomes) and this compound as the substrate, researchers can screen for compounds that prevent its conversion to metabolites like 5,6-epoxyretinoyl beta-glucuronide. nih.govnih.gov The use of the d5-labeled substrate allows for highly sensitive and specific detection of metabolic turnover via mass spectrometry, making the assay suitable for an HTS format.
Integration with Systems Biology and Omics Approaches
To fully understand the biological role of all-trans 5,6-Epoxy Retinoic Acid, it is essential to move beyond single-pathway analysis and adopt a systems-level perspective. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will be a cornerstone of future research. This compound is an ideal tool for these studies, as it allows for the precise perturbation of a biological system, with subsequent global monitoring of molecular changes.
For example, a research approach could involve treating a specific cell type or organoid model with a defined concentration of this compound. Following treatment, transcriptomic analysis (e.g., RNA-seq) could reveal the full spectrum of genes whose expression is altered. Proteomic analysis would identify corresponding changes in protein levels, while metabolomic analysis would map the broader shifts in the cellular metabolic network. Because the d5 label allows for the simultaneous tracking of the compound's own metabolic fate, these downstream effects can be directly correlated with the presence and metabolism of the parent compound.
This integrated approach will help construct comprehensive network models of the compound's action, identifying not only its primary targets (RARs) but also secondary and tertiary effects across multiple interconnected cellular pathways.
Development of Advanced in vitro and in vivo Models
The limitations of traditional 2D cell cultures in predicting complex biological responses are well-documented. lek.com The future of retinoid research lies in the development and utilization of more physiologically relevant model systems.
Advanced in vitro models, such as 3D organoids and organ-on-a-chip (OOC) platforms, aim to bridge the gap between simplistic cell cultures and complex in vivo systems. nih.govlek.com These models can replicate tissue-specific architecture and microenvironments. Future studies will use this compound in these advanced models to investigate its effects in a more context-rich environment. For instance, a "kidney-on-a-chip" model could be used to study the enzymatic production of the compound from its precursor, all-trans retinoic acid, as the kidney is a primary site of this conversion. nih.gov Similarly, an "intestine-on-a-chip" could be used to model its metabolism into glucuronidated forms, a key process in the intestinal mucosa. nih.gov
Table 2: Emerging Model Systems for Retinoid Research
| Model System | Description | Potential Application for 5,6-Epoxy RA-d5 | Reference |
|---|---|---|---|
| 3D Organoids | Self-organizing three-dimensional cultures derived from stem cells that mimic the structure and function of an organ. | Studying tissue-specific metabolism and gene regulation in liver, kidney, or intestinal organoids. | lek.com |
| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells that simulate the activities and mechanics of entire organs or organ systems. | Modeling multi-organ metabolism (e.g., liver-kidney interaction) and transport of the compound. | nih.gov |
| Humanized Mouse Models | Immunodeficient mice engrafted with human cells or tissues, allowing for the study of human-specific biological processes. | Investigating the metabolism and effects of the compound in a system with human liver enzymes. | lek.com |
Exploration of its Roles in Specific Biological Systems (non-clinical)
While all-trans 5,6-Epoxy Retinoic Acid is considered a metabolite of all-trans Retinoic Acid, its own biological functions are not fully elucidated. nih.gov It is known to be an agonist for RARs and can induce growth arrest in certain cell lines in vitro. caymanchem.combertin-bioreagent.com However, its activity in promoting growth in vitamin A-deficient rats is minimal compared to its precursor. nih.gov This suggests it may have specific, context-dependent roles rather than serving as a general substitute for retinoic acid.
Future non-clinical research will focus on dissecting these specific roles. Using this compound as a tracer, researchers can investigate its uptake and action in biological systems where it is endogenously found, such as the small intestine, kidney, liver, and testes. ucsd.edu For example, studies could explore its function in regulating cell adhesion, a process where 5,6-epoxyretinoids have shown activity in vitro. nih.gov By applying the d5-labeled compound to specific cell types from these tissues, it will be possible to uncover its unique gene regulatory targets and functional outcomes, distinguishing them from those of all-trans retinoic acid itself.
Q & A
Basic Research Questions
Q. How is all-trans 5,6-Epoxy Retinoic Acid-d5 synthesized and characterized for research use?
- Methodology : Synthesis involves deuterium labeling at specific positions (e.g., methyl groups on the cyclohexenyl ring) under controlled temperature and pH conditions. Thin-layer chromatography (TLC) or HPLC is used to monitor reaction progress and purity . The deuterated compound is characterized via mass spectrometry (exact mass: 305.2403) and nuclear magnetic resonance (NMR) to confirm isotopic purity and structural integrity .
- Key Data : Molecular formula: CHDO; storage at -86°C to prevent degradation .
Q. What experimental approaches are used to quantify this compound in biological matrices?
- Methodology : Stable isotope dilution assays (SIDA) with LC-MS or GC-MS are standard. The deuterated form (d5) serves as an internal standard to correct for matrix effects and ionization efficiency . For example, spiked samples are extracted via liquid-liquid partitioning and analyzed using reverse-phase HPLC coupled to tandem MS .
- Critical Consideration : Batch-specific isotopic purity (e.g., 11% d4 contamination in some batches) must be validated to avoid quantification errors .
Q. How does all-trans 5,6-Epoxy Retinoic Acid interact with retinoic acid receptors (RARs)?
- Methodology : Competitive binding assays using tritiated all-trans retinoic acid (ATRA) and recombinant RAR isoforms (α, β, γ). Transactivation studies employ RARE (retinoic acid response element)-luciferase reporter systems in transfected COS-7 cells .
- Key Findings : 5,6-Epoxy-RA activates all RAR isoforms but shows isoform-specific EC values (e.g., 77 nM for RARα vs. 4 nM for RARγ) .
Advanced Research Questions
Q. What contradictions exist in the metabolic pathways of all-trans 5,6-Epoxy Retinoic Acid?
- Data Conflict : In vitro studies identify 5,6-epoxy-RA as a major metabolite via cytochrome P450RA (CYP26 family) , while in vivo rodent studies report 4-OH-RA and 5,8-epoxy-RA as dominant metabolites .
- Methodological Insight : Acidic extraction conditions in older studies may artifactually convert 5,6-epoxy-RA to 5,8-epoxy-RA, complicating interpretation .
Q. How does deuterium labeling impact the stability and bioactivity of this compound compared to its non-deuterated form?
- Experimental Design : Comparative stability studies under physiological conditions (pH 7.4, 37°C) show deuterated forms exhibit slower metabolic degradation due to kinetic isotope effects . Bioactivity assays (e.g., NB4 cell differentiation) reveal similar efficacy to non-deuterated 5,6-epoxy-RA but require higher concentrations to account for isotopic dilution .
Q. What challenges arise in isolating all-trans 5,6-Epoxy Retinoic Acid from isomer mixtures during synthesis?
- Technical Approach : Normal-phase HPLC with chiral columns resolves diastereomers (e.g., 5,6- vs. 5,8-epoxy-RA). Isomer-specific antibodies or receptor-binding assays validate purity .
- Pitfalls : Photoisomerization under UV light necessitates amber vials and inert atmospheres during storage .
Q. How do tissue-specific RAR isoform expression patterns influence the functional outcomes of 5,6-epoxy-RA?
- Research Strategy : Tissue microarrays or single-cell RNA sequencing quantify RARα/β/γ expression in target organs (e.g., brain, liver). Ex vivo organ cultures treated with 5,6-epoxy-RA are analyzed for differentiation markers (e.g., Oct-3 in P19 cells) .
- Contradiction : Despite higher RARγ affinity, RARα mediates stronger transcriptional activation (5-fold higher luciferase induction), suggesting co-factor dependency .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
